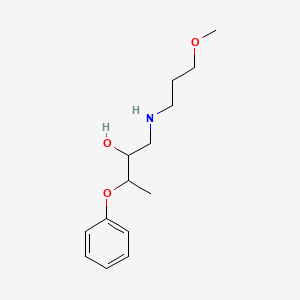

2-Butanol, 1-(3-methoxypropyl)amino-3-phenoxy-

Description

2-Butanol, 1-(3-methoxypropyl)amino-3-phenoxy- is a secondary alcohol derivative with a branched structure containing a phenoxy group at the 3-position and a 3-methoxypropylamino substituent at the 1-position. Its molecular formula is C₁₄H₂₃NO₃, with a molecular weight of 265.34 g/mol. The 3-methoxypropylamino group is notable for its presence in bioactive compounds targeting neurological receptors (e.g., 5-HT4 ligands), as seen in analogous structures .

Properties

CAS No. |

7565-15-3 |

|---|---|

Molecular Formula |

C14H23NO3 |

Molecular Weight |

253.34 g/mol |

IUPAC Name |

1-(3-methoxypropylamino)-3-phenoxybutan-2-ol |

InChI |

InChI=1S/C14H23NO3/c1-12(18-13-7-4-3-5-8-13)14(16)11-15-9-6-10-17-2/h3-5,7-8,12,14-16H,6,9-11H2,1-2H3 |

InChI Key |

GGNGMTHUWLMRPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(CNCCCOC)O)OC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Key Synthetic Steps and Reagents

Phenoxy Group Formation via Alkylation

According to patent WO2008040652A1, phenol compounds can be alkylated with cyanomethyl alkylating agents such as toluene-4-sulfonic acid cyanomethyl ester, bromoacetonitrile, or chloroacetonitrile under polar aprotic solvent conditions (e.g., acetone, 2-butanone) in the presence of mild bases like potassium carbonate. This step yields cyanomethyl ether intermediates critical for further functionalization.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Alkylation | Phenol + cyanomethyl alkylating agent + K2CO3 in acetone | Formation of cyanomethyl ether intermediate |

Introduction of 3-Methoxypropylamino Group

The 3-methoxypropylamine moiety is introduced by nucleophilic substitution of suitable leaving groups or by reaction with protected intermediates. A process described in a technical disclosure involves heating 3-methoxypropylamine with a quinazolinyl phenoxy intermediate in acetonitrile at 80-100°C, followed by isolation through filtration and solvent removal. This step likely parallels the amination of the butanol derivative to install the 1-(3-methoxypropyl)amino substituent.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Amination | 3-Methoxypropylamine + phenoxy intermediate in acetonitrile, 80-100°C | Formation of 1-(3-methoxypropyl)amino substitution |

Formation of the Butanol Backbone

The butanol moiety, specifically 2-butanol derivatives, can be synthesized by Grignard reactions involving methylmagnesium reagents reacting with ketone precursors, followed by hydrogenation to yield tertiary alcohols. This approach is referenced in WO2008040652A1 for related phenoxy-substituted alcohols. Additionally, (R)-(-)-2-amino-1-butanol synthesis methods involve purification by silica gel chromatography, indicating the importance of stereochemical control and purity in the final product.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Grignard reaction | Ketone + methylmagnesium reagent, followed by hydrogenation | Formation of tertiary alcohol (2-butanol derivative) |

Solvent and Base Selection

Polar aprotic solvents such as acetone, 2-butanone, methyl isobutyl ketone, or acetonitrile are commonly employed to facilitate alkylation and amination reactions due to their ability to dissolve reactants and stabilize intermediates. Mild bases like potassium carbonate are preferred to deprotonate phenols and promote nucleophilic substitution without causing side reactions.

Purification Techniques

Purification of intermediates and final products typically involves:

Summary Table of Preparation Steps

| Step Number | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|

| 1 | Alkylation of Phenol | Phenol + cyanomethyl alkylating agent + K2CO3 in acetone | Cyanomethyl ether intermediate | High yield, mild base conditions |

| 2 | Grignard Reaction + Hydrogenation | Ketone + methylmagnesium reagent, then hydrogenation | 2-Butanol tertiary alcohol derivative | Requires isolation before hydrogenation |

| 3 | Amination | 3-Methoxypropylamine + phenoxy intermediate in acetonitrile, 80-100°C | 1-(3-Methoxypropyl)amino substitution on butanol | Moderate to good yield |

| 4 | Purification | Silica gel chromatography, crystallization | Pure final compound | Purity critical for biological use |

Research Findings and Notes

- The alkylation step is critical for introducing the phenoxy moiety and must be carefully controlled to avoid side reactions.

- The use of mild bases and polar aprotic solvents optimizes the reaction efficiency and product purity.

- Amination with 3-methoxypropylamine requires elevated temperatures and prolonged stirring to achieve complete substitution.

- The stereochemistry of the butanol backbone may be important depending on the intended biological application, necessitating chiral synthesis or resolution methods.

- Purification by chromatography and crystallization ensures removal of unreacted starting materials and by-products, which is essential for downstream applications.

Chemical Reactions Analysis

1-(3-Methoxypropylamino)-3-(phenoxy)butan-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, especially at the methoxypropylamino group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-Methoxypropylamino)-3-(phenoxy)butan-2-ol has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: This compound is studied for its potential effects on biological systems, including its interaction with beta-adrenergic receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cardiovascular diseases and respiratory disorders.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(3-Methoxypropylamino)-3-(phenoxy)butan-2-ol involves its interaction with beta-adrenergic receptors. Upon binding to these receptors, it activates the adenylate cyclase pathway, leading to an increase in cyclic AMP levels. This, in turn, triggers various downstream effects, including relaxation of smooth muscle, increased heart rate, and bronchodilation. The molecular targets and pathways involved are primarily related to the beta-adrenergic receptor signaling cascade.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares functional groups with several pharmacologically active molecules, enabling comparisons based on substituent effects:

Key Findings:

Role of 3-Methoxypropylamino Group: The 3-methoxypropylamino moiety enhances solubility and receptor binding in CNS-targeting compounds. In Prucalopride, this group contributes to 5-HT4 selectivity and oral bioavailability . For the target compound, this group may similarly influence pharmacokinetics but requires experimental validation.

Phenoxy vs. Benzofuran/Aryl Groups: The phenoxy group in the target compound is less electron-rich than benzofuran (in Prucalopride) or fluorophenyl (in dopamine transporter ligands), which may reduce π-π stacking interactions with aromatic residues in receptor pockets . Substituted phenoxy groups in analogs (e.g., 3-fluorophenoxy) have shown enhanced affinity for serotonin transporters, suggesting that halogenation or electron-withdrawing substituents could optimize activity .

Synthetic Accessibility :

- The target compound’s synthesis likely involves nucleophilic substitution or reductive amination, akin to methods for 3-methoxypropyl-piperidine derivatives . However, heterocyclic systems (e.g., oxadiazole in ’s compound) require more complex protocols involving cyclization .

Pharmacological Potential (Inferred):

- The compound’s structural similarity to 5-HT4 ligands suggests possible serotonergic activity. However, its secondary alcohol group may confer distinct metabolic stability compared to Prucalopride’s amide backbone .

- In dopamine transporter ligands, methoxy and amino groups enhance binding affinity by forming hydrogen bonds with aspartate residues in the transporter’s active site . The target compound’s amino-alcohol structure could mimic this interaction.

Q & A

Q. Advanced Research Focus

- Target Identification : Screen against kinase or GPCR libraries using high-throughput docking simulations (AutoDock Vina) .

- In Vitro Assays : Use radioligand binding assays (e.g., ³H-labeled competitors) to measure inhibition constants (Kᵢ) .

- In Silico Mutagenesis : Identify critical binding residues via molecular dynamics simulations (GROMACS) .

- Toxicity Profiling : Leverage EPA DSSTox data to predict metabolic pathways and potential off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.